C-6 Bromine Imparts Differential Bromodomain Selectivity: BRPF1 vs. BRPF2-BRD1 Profiling
A structurally related 6-bromo-substituted indoline scaffold (BDBM50249772/CHEMBL4067436) was profiled against the BRPF bromodomain family using the BROMOscan assay platform [1]. The compound demonstrated a 21.5-fold selectivity for BRPF1 (IC₅₀ = 65 nM) over BRPF2-BRD1 (IC₅₀ = 1,400 nM), and a 117-fold selectivity over BRPF3 (IC₅₀ = 7,600 nM) [1]. In contrast, the non-brominated or differently substituted parent indoline scaffold typically exhibits flat selectivity profiles across the BRPF family or preferential binding to BRPF2/BRPF3 bromodomains [2]. This selectivity inversion is attributed to the electron-withdrawing effect of the C-6 bromine, which alters the electrostatic potential surface of the ligand to favor the shallower, more electronegative acetyl-lysine binding pocket of BRPF1 over the deeper pocket of BRPF2-BRD1 [2].
| Evidence Dimension | BRPF bromodomain selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | IC₅₀ BRPF1 = 65 nM; IC₅₀ BRPF2-BRD1 = 1,400 nM; Selectivity ratio (BRPF2-BRD1/BRPF1) = 21.5-fold |
| Comparator Or Baseline | Non-brominated parent indoline scaffold: typically exhibits BRPF2/BRPF3 preferential binding or flat selectivity (exact values not reported for identical scaffold; class-level inference based on BRPF bromodomain SAR literature) |
| Quantified Difference | ~21.5-fold selectivity window favoring BRPF1 over BRPF2-BRD1; ~117-fold over BRPF3 |
| Conditions | BROMOscan assay; human BRPF1, BRPF2-BRD1, and BRPF3 expressed in E. coli BL21; 1-hour incubation |
Why This Matters
This selectivity profile enables chemical biology researchers to dissect BRPF1-specific functions without confounding BRPF2/BRPF3 inhibition, a capability not afforded by unsubstituted 2-phenylindoline scaffolds.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). IC₅₀ data for BRPF1 (65 nM), BRPF2-BRD1 (1,400 nM), BRPF3 (7,600 nM). BROMOscan assay. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249772 View Source
- [2] Igoe, N., Bayle, E. D., Tallant, C., et al. Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies. Journal of Medicinal Chemistry, 2020, 63(5), 2707–2727. DOI: 10.1021/acs.jmedchem.9b02083. View Source
